molecular formula C14H10O B12655100 2(1H)-Anthracenone CAS No. 108121-79-5

2(1H)-Anthracenone

Cat. No.: B12655100
CAS No.: 108121-79-5
M. Wt: 194.23 g/mol
InChI Key: WIGJKQWSXRGQBN-UHFFFAOYSA-N
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Description

2(1H)-Anthracenone (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108121-79-5

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

1H-anthracen-2-one

InChI

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2

InChI Key

WIGJKQWSXRGQBN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1h Anthracenone and Structural Analogs

Strategic Elaboration of the 2(1H)-Anthracenone Core Structure

The formation of the tricyclic core of this compound is a key challenge addressed by various modern synthetic methods. These strategies focus on efficiently building the foundational structure through innovative cyclization, condensation, and redox reactions.

Novel Cyclization and Condensation Pathways to this compound

The construction of the anthracenone (B14071504) framework is often achieved through powerful cyclization reactions that form multiple rings in a single sequence. A notable method involves a photoenolization/Diels-Alder (PEDA) reaction. For instance, the core of a gem-dimethyl-anthracenone, a key pharmacophore in certain natural antibiotics, was forged using a Ti(Oi-Pr)4-mediated PEDA reaction between 2-isopropyl benzaldehyde (B42025) and various enones. chinesechemsoc.org This sequence was even scaled up using a continuous-flow reactor to overcome limitations associated with batch photochemistry. chinesechemsoc.org

Other innovative cyclization strategies include:

Thermal Electrocyclization : 3,4-dihydro-1(2H)-anthracenone can be synthesized from naphtho[b]cyclobuten-1(2H)-one through a sequence of thermal 4π and 6π electrocyclizations. researchgate.net

Myers-Saito Cyclization : The isomerization of specific β,γ-acetylenic ketones can generate highly reactive enyne-allene intermediates. These intermediates undergo a facile Myers-Saito cyclization to produce this compound derivatives, such as 3,4-dihydro-4-methoxy-2(1H)anthracenone. psu.edu

Acid-Catalyzed Cyclization : Certain 10-benzyl-9,10-dihydroanthracen-9-ols, which are readily accessible from 9(10H)-anthracenone, can undergo a transannular ring closure in the presence of acid to yield complex pentacyclic systems known as homotriptycenes. nih.gov

Cyclization Method Precursors Resulting Structure Key Features
Photoenolization/Diels-Alder (PEDA)2-Isopropyl benzaldehyde, Enonesgem-dimethyl-anthracenoneTi(Oi-Pr)4-mediated, scalable in flow reactor. chinesechemsoc.org
Thermal ElectrocyclizationNaphtho[b]cyclobuten-1(2H)-one3,4-dihydro-1(2H)-anthracenoneInvolves sequential 4π and 6π electrocyclic reactions. researchgate.net
Myers-Saito Cyclizationβ,γ-acetylenic ketones3,4-dihydro-4-methoxy-2(1H)anthracenoneProceeds via a reactive enyne-allene tautomer. psu.edu
Acid-Catalyzed Transannulation10-Benzyl-9,10-dihydroanthracen-9-olsHomotriptycenesProvides facile route to pentacyclic systems from anthracenone derivatives. nih.gov

Reductive and Oxidative Transformations in this compound Synthesis

Redox reactions are fundamental to both the formation and modification of the anthracenone core. The synthesis of this compound itself can be seen as an oxidation of an anthracene (B1667546) precursor. ontosight.ai More complex transformations are used to build and functionalize the ring system.

A key oxidative sequence involves the oxidation of a benzylic alcohol to a carbonyl group using reagents like 2-iodoxybenzoic acid (IBX), followed by an oxidative aromatization step with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final anthracenone structure. chinesechemsoc.org Similarly, the oxidative dehydrogenation of substituted tetralones provides a route to related hydroxyanthraquinones. ut.ac.ir For example, specific octahydro-dihydroxyanthracene-diones can be oxidized with silver(I) oxide to produce 1,5-dihydroxy-9,10-anthraquinone and its 1,8-dihydroxy isomer in high yields. ut.ac.ir

Conversely, reductive methods are employed to create the anthracenone structure from more oxidized precursors like anthraquinones. A classic example is the reduction of 1,8-dichloroanthraquinone (B31358) using tin(II) chloride (SnCl2) in boiling hydrochloric acid and acetic acid, which yields 1,8-dichloro-9(10H)-anthracenone. google.com These transformations highlight the versatility of controlling the oxidation state to achieve the desired anthracenone core.

Transformation Starting Material Reagent(s) Product Reference
OxidationBenzylic alcohol precursorIBX, then DDQgem-dimethyl-anthracenone chinesechemsoc.org
OxidationOctahydro-dihydroxyanthracene-dioneSilver(I) oxide1,8-Dihydroxy-9,10-anthraquinone ut.ac.ir
Reduction1,8-DichloroanthraquinoneSnCl2, HCl, Acetic Acid1,8-dichloro-9(10H)-anthracenone google.com

Catalyst-Mediated Routes for this compound Production

Catalysis offers efficient and selective pathways for synthesizing the anthracenone skeleton. Both metal-based and metal-free catalysts have been successfully employed.

Trifluoromethanesulfonic acid (TfOH), a strong acid, has been shown to catalyze the metal-free synthesis of 10-benzoyl-3,4-dihydroanthracen-1(2H)-one derivatives. researchgate.net Lewis acids are also prominent, with Ti(Oi-Pr)4 mediating the PEDA reaction chinesechemsoc.org and Indium(III) triflate catalyzing benzannulation reactions of o-alkynylbenzaldehydes with enolizable ketones, a process that can generate related polycyclic structures. researchgate.net

Palladium catalysis is particularly significant for the functionalization of the anthracenone system. Methods have been developed for the palladium-catalyzed direct C-H arylation of anthracenone precursors, demonstrating a powerful tool for derivatization. researchgate.net

Catalyst Type Specific Catalyst Reaction Type Example Application Reference
Metal-Free AcidTrifluoromethanesulfonic acid (TfOH)Cyclization/AnnulationSynthesis of 10-benzoyl-3,4-dihydroanthracen-1(2H)-one researchgate.net
Lewis AcidTi(Oi-Pr)4Photoenolization/Diels-AlderFormation of gem-dimethyl-anthracenone core chinesechemsoc.org
Transition MetalPalladium AcetateC-H ArylationSynthesis of diarylated 1,3-dithiole-9(10H)-anthracenone derivatives researchgate.net

Regioselective and Stereoselective Derivatization of this compound

Beyond the synthesis of the core structure, the precise installation of functional groups at specific positions (regioselectivity) and in a defined three-dimensional arrangement (stereoselectivity) is crucial for developing advanced analogs.

Directed Functionalization at Peripheral and Bridging Positions

Controlling the position of new functional groups on the anthracenone ring system is a significant synthetic challenge. Directed C-H activation has emerged as a powerful strategy. For example, palladium-catalyzed C-H arylation has been used to create diarylated 1,3-dithiole-9(10H)-anthracenone derivatives, which are precursors to unsymmetrical tetrathiafulvalenes. researchgate.net This highlights the ability to selectively functionalize the peripheral positions of the aromatic rings.

Functionalization can also be directed to the bridging carbon atom. The introduction of an ester group at the C-9 position of 1,8-dichloro-9(10H)-anthracenone was achieved by reacting the anthracenone with various acyl chlorides in the presence of a weak base like pyridine. google.com This method provides a direct route to modify the non-aromatic part of the tricyclic system. The principles of regioselective C-H activation are continually being refined, with computational workflows being developed to predict outcomes for reactions mediated by catalysts like palladium acetate. chemrxiv.org

Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The creation of chiral this compound derivatives, which possess a specific enantiomeric form, requires sophisticated asymmetric synthesis techniques. Organocatalysis provides a powerful platform for these transformations. The use of quinine/squaramide-based bifunctional organocatalysts in domino-type Michael addition reactions has been shown to produce chiral heterocyclic systems with high enantioselectivity. metu.edu.tr Similarly, chiral phosphoric acids have been used as catalysts in asymmetric [4+2] cycloadditions to achieve moderate to good enantioselectivity. rsc.org

Transition metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. A notable example is the nickel-catalyzed intramolecular reductive cyclization of aryl-chained alkynones using a P-chiral monophosphine ligand, (R)-AntPhos. chemrxiv.org This method efficiently produces chiral chroman derivatives containing quaternary stereocenters, a technique applicable to the synthesis of complex chiral anthracenone analogs. chemrxiv.org Furthermore, palladium(II) catalysis has been utilized for the site- and diastereoselective fluorination of C(sp3)-H bonds in precursors, demonstrating a pathway to introduce functionality with stereocontrol. nih.gov

Asymmetric Method Catalyst/Reagent System Reaction Type Key Feature Reference
OrganocatalysisQuinine/Squaramide CatalystDomino Michael AdditionCreates chiral heterocyclic systems with high enantiomeric excess. metu.edu.tr
OrganocatalysisChiral Phosphoric Acid (CPA)[4+2] CycloadditionInduces moderate to good enantioselectivity in cycloadducts. rsc.org
Transition Metal CatalysisNi(cod)2 / (R)-AntPhosReductive CyclizationForms chiral quaternary carbon stereocenters with high yield and selectivity. chemrxiv.org
Transition Metal CatalysisPd(II) / Chiral LigandC-H FluorinationAchieves site- and diastereoselective installation of fluorine. nih.gov

Multicomponent Reaction Strategies Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, represent a highly efficient strategy in modern organic synthesis. In the context of anthracenone chemistry, MCRs provide a powerful avenue for the rapid construction of complex polycyclic frameworks.

One notable strategy involves the catalyst-driven cyclocondensation of an aromatic aldehyde, β-naphthol, and a cyclic 1,3-dicarbonyl compound. For instance, an indium(III) chloride or phosphorus pentoxide catalyzed reaction under solvent-free conditions can yield diazabenzo[a]anthracene-9,11-dione derivatives. beilstein-journals.org This approach highlights the atom economy and convergence of MCRs in building fused heterocyclic systems based on the anthracene core. beilstein-journals.org

Another advanced strategy for forging the anthracenone scaffold is the Photoenolization/Diels-Alder (PEDA) reaction. While not a classical MCR, its convergent nature allows for the rapid assembly of the core from distinct building blocks. This reaction is initiated by the UV-induced activation of a carbonyl group, leading to a highly reactive hydroxy-o-quinodimethane diene intermediate. chinesechemsoc.org This transient species can then undergo a Diels-Alder cycloaddition with a dienophile to construct highly functionalized polycyclic molecules. chinesechemsoc.org A key application of this is the Ti(Oi-Pr)₄-mediated PEDA reaction between a 2-isopropyl benzaldehyde and an enone to create the gem-dimethyl-anthracenone scaffold, which is a crucial pharmacophore in several natural antibiotics. chinesechemsoc.org

Table 1: Multicomponent and Convergent Strategies for Anthracenone Scaffolds
Reaction StrategyKey ReactantsCatalyst/PromoterResulting ScaffoldReference
Multicomponent CyclocondensationAromatic Aldehydes, β-Naphthol, Cyclic 1,3-DicarbonylsInCl₃ or P₂O₅Diazabenzo[a]anthracene-diones beilstein-journals.org
Photoenolization/Diels-Alder (PEDA)2-Alkyl Benzaldehydes, Dienophiles (e.g., enones)Ti(Oi-Pr)₄, UV Lightgem-Dimethyl-anthracenone chinesechemsoc.org
Visible Light-Promoted [4+2] Annulation2,3-Dibromonaphthoquinones, Phenylbenzofurans4CzIPN (Organo-photocatalyst)Anthracenone-furans researchgate.netrsc.org

Sustainable Synthesis Practices in this compound Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound, focusing on minimizing waste, reducing energy consumption, and using environmentally benign reagents.

Solvent Minimization and Aqueous Medium Reactions

A key aspect of sustainable synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by techniques like mechanical grinding, have proven effective for synthesizing anthracene derivatives. This "grindstone chemistry" approach involves the simple mixing and grinding of solid reactants, often without any catalyst, to afford products in high yields within minutes at room temperature. tandfonline.comresearchgate.net For example, 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives have been prepared in quantitative yields by grinding the corresponding anhydride (B1165640) with various amines. tandfonline.comresearchgate.net This method offers significant advantages over conventional solution-based approaches, which typically require hours of refluxing in organic solvents like toluene. tandfonline.com

The use of water as a reaction medium is another cornerstone of green chemistry. While organic compounds like anthracenones are often sparingly soluble in water, aqueous syntheses are not impossible. Research has demonstrated the successful synthesis of anthracene-based mixed-ligand coordination polymers from aqueous solutions, showcasing that green and rapid synthesis of pure, crystalline phases is achievable. rsc.org Furthermore, certain derivatized anthracenones can be formulated into aqueous or partially aqueous solutions, indicating sufficient stability for such applications. google.com

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis for Anthracene Derivatives
MethodConditionsReaction TimeYieldReference
Solvent-Free GrindingEquimolar reactants, Room Temperature2-5 minutesQuantitative tandfonline.com
Conventional SynthesisReactants refluxed in Toluene2-5 hoursNot specified tandfonline.com

Green Catalysis for Environmentally Benign this compound Synthesis

The replacement of stoichiometric reagents with catalytic alternatives, particularly those that are non-toxic and recyclable, is central to green synthesis. In anthracenone chemistry, several forms of green catalysis have been employed.

Organocatalysis and Photocatalysis: Visible-light-promoted reactions using metal-free organocatalysts represent a particularly green approach. The synthesis of anthracenone-furans via a [4+2] annulation reaction can be achieved using an organo-photocatalyst like 4CzIPN. researchgate.netrsc.org This method avoids harsh conditions and the need for stoichiometric oxidants typically required in aromatization steps. rsc.org

Heterogeneous and Earth-Abundant Metal Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. sygnaturediscovery.comrsc.org While specific examples for simple anthracenone synthesis are emerging, the principles are widely applicable. The use of catalysts based on earth-abundant and less toxic metals, such as titanium in the PEDA reaction, is a step toward more sustainable chemical production compared to methods relying on precious or heavy metals. chinesechemsoc.orgnih.gov Atomically dispersed iron on nitrogen-doped carbon (Fe-N-C) has also been explored as a heterogeneous catalyst for aerobic oxidation reactions, a strategy that could be adapted for transformations on the anthracenone scaffold. nih.gov

Table 3: Green Catalysts in Anthracenone Synthesis
Catalyst TypeExample CatalystReactionGreen AspectReference
Organo-photocatalyst4CzIPN[4+2] AnnulationMetal-free, visible light researchgate.netrsc.org
Lewis AcidTi(Oi-Pr)₄PEDA ReactionEarth-abundant metal chinesechemsoc.org
Lewis AcidInCl₃Multicomponent ReactionEnables solvent-free conditions beilstein-journals.org

Mechanistic Interrogations of this compound Synthetic Pathways

Understanding the mechanisms of reactions that form and transform this compound is crucial for optimizing existing synthetic routes and designing new ones. Key mechanistic themes include tautomerism, radical processes, and photochemical pathways.

Keto-Enol Tautomerism: The this compound structure is part of a tautomeric equilibrium with its corresponding anthracenol (enol) form. The position of this equilibrium is sensitive to substituents and the chemical environment. For example, Dithranol, a medicinally important derivative, is 1,8-dihydroxy-9(10H)-anthracenone and exists predominantly in the keto form, stabilized by internal hydrogen bonding. karger.com However, its reactivity often proceeds through the enol or enolate form. Metal ions like Zn(II) can mediate a 1,5-prototropic shift in related imine-anthracenone derivatives, inducing an imine-enamine tautomerization that results in the formation of a fluorescent anthracene core. researchgate.net This tautomerization is a fundamental process in the chemistry of these compounds. rsc.orgacs.org

Radical Oxidation Mechanisms: The auto-oxidation of Dithranol provides a well-studied example of a radical mechanism involving the anthracenone core. The process is initiated by the elimination of a proton from the C-10 position, which is the active center of the molecule, to form a highly reactive 10-anthranyl radical. karger.com This radical then reacts with molecular oxygen in a free-radical chain reaction to form various oxidation products, such as Danthron. karger.commims.com The generation of these radical species is believed to be linked to the compound's biological activity. nih.govkarger.com

Photochemical Mechanisms: Photochemistry offers unique pathways to construct and modify the anthracenone scaffold.

Photoenolization/Diels-Alder (PEDA) Reaction: As mentioned previously, this reaction proceeds via a distinct photochemical mechanism. UV irradiation of a 2-alkyl benzaldehyde generates an excited triplet state. nih.gov This leads to an intramolecular hydrogen atom transfer from the benzylic position to the carbonyl oxygen, forming a 1,4-biradical. Tautomerization of this biradical produces the transient hydroxy-o-quinodimethane intermediate, which is then trapped by a dienophile in a cycloaddition step. chinesechemsoc.orgnih.govfu-berlin.de

Photocatalytic Annulation: The visible-light-promoted synthesis of anthracenone-furans follows a different photochemical pathway. rsc.org The mechanism involves the absorption of light by a photocatalyst, which then excites the dibromo naphthoquinone starting material to its triplet state via energy transfer. This excited species reacts with a benzofuran (B130515) to form a biradical intermediate, which, after intersystem crossing and elimination of HBr, yields the final annulated product. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT): The photophysics of Anthralin (B1665566) (Dithranol) have been studied using advanced spectroscopy and quantum chemical calculations. peerj.comau.dk These studies support a mechanism involving a barrier-less excited-state intramolecular proton transfer (ESIPT) from a hydroxyl group to the carbonyl oxygen, resulting in the formation of the tautomeric 8,9-dihydroxy-1(10H)-anthracenone. peerj.comau.dk This process is crucial for understanding the compound's anomalous fluorescence.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 1h Anthracenone

Electrophilic and Nucleophilic Reactivity Profiles of 2(1H)-Anthracenone

The reactivity of this compound is characterized by its dual capacity to react with both electrophiles and nucleophiles. The electron-rich anthracene (B1667546) nucleus is susceptible to electrophilic attack, while the carbonyl carbon and the conjugated system are targets for nucleophiles.

Substitution reactions can occur on both the aromatic rings and the aliphatic carbon of the enone system.

Electrophilic Aromatic Substitution: The anthracene core generally undergoes electrophilic substitution preferentially at the C9 and C10 positions due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex), which involves two intact benzene (B151609) rings. wordpress.com Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com The presence of the carbonyl group in the this compound structure deactivates the ring to which it is attached and directs incoming electrophiles. The general mechanism proceeds in three stages: generation of the electrophile, attack by the aromatic π-system to form a carbocation intermediate, and subsequent deprotonation to restore aromaticity. alevelh2chemistry.com

Substitution at the α-Carbon: The methylene (B1212753) group at the C1 position, being adjacent to the carbonyl, possesses acidic protons. This allows for deprotonation by a base to form an enolate, which can then act as a nucleophile in various substitution reactions. A well-documented reaction for the isomeric 9(10H)-anthracenone (anthrone) is the condensation with aldehydes at the active C10 methylene group under basic or acidic conditions. google.com This aldol-type condensation is a powerful method for introducing substituents at this position. A similar reactivity can be anticipated for the C1 position of this compound.

Addition reactions are a key feature of the unsaturated system within this compound.

Nucleophilic Addition to the Carbonyl Group: The polarized carbon-oxygen double bond of the ketone is a prime site for nucleophilic attack. savemyexams.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation yields an alcohol. A derivative of this compound has been shown to undergo nucleophilic addition. acs.org This reactivity is fundamental to many transformations of aldehydes and ketones. pressbooks.pub

Electrophilic Addition to the Aromatic System: While electrophilic attack on anthracene typically leads to substitution to preserve aromaticity, addition products can also be formed, particularly under certain conditions. wordpress.com For instance, halogenation of anthracene can yield 9,10-dihalo addition products at low temperatures. wordpress.com The central ring of the anthracene moiety is the most reactive in such additions. researchgate.net

The reactivity of the this compound molecule is modulated by both electronic and steric factors.

Electronic Effects: The carbonyl group is strongly electron-withdrawing, which has a significant impact on the molecule's reactivity. It reduces the electron density of the aromatic ring to which it is attached, making it less susceptible to electrophilic attack compared to unsubstituted anthracene. Conversely, this polarization makes the carbonyl carbon a potent electrophile for nucleophilic addition. savemyexams.com

Steric Effects: Steric hindrance plays a crucial role in directing the approach of reagents. Reactions at positions shielded by the fused ring system may be slower than at more accessible sites. For nucleophilic addition to the carbonyl group, the approach of the nucleophile is sterically less hindered in aldehydes compared to ketones, which have two substituents attached to the carbonyl carbon. pressbooks.pub In this compound, the stereochemical environment around the C2 carbonyl is defined by the fused aromatic structure.

Reactivity ProfileAttacking SpeciesSite of Reaction on this compoundTypical Products
Electrophilic Substitution Electrophile (e.g., NO₂⁺)Aromatic Rings (e.g., C4, C5, C9, C10)Substituted Anthracenones
Nucleophilic Substitution Nucleophile (via enolate)C1 Methylene GroupC1-Substituted Anthracenones
Nucleophilic Addition Nucleophile (e.g., CN⁻)C2 Carbonyl CarbonTertiary Alcohols
Electrophilic Addition Electrophile (e.g., Br₂)Central Aromatic Ring (C9, C10)Dihydroanthracene derivatives

Pericyclic and Cycloaddition Reactions Involving this compound

Pericyclic reactions, which proceed through a cyclic transition state, are important transformations for polycyclic aromatic systems and enones.

[4+2] Cycloadditions (Diels-Alder Reactions): Anthracene and its derivatives are well-known to function as dienes in [4+2] cycloaddition reactions, typically across the 9,10-positions. wordpress.comjocpr.com This reactivity allows for the construction of complex, bridged ring systems. The dearomative [4+2] cycloaddition of an N,N-dimethylhydrazone derived from 9-anthracenecarbaldehyde with α,β-unsaturated aldehydes has been reported as a highly enantioselective process. chemrxiv.org While specific examples for this compound are not prevalent, the anthracene core is expected to retain its diene character.

[2+2] Cycloadditions: The enone moiety in this compound is a potential substrate for [2+2] photocycloaddition reactions with alkenes. wikipedia.org These reactions are powerful tools for synthesizing cyclobutane (B1203170) rings. nih.gov The reaction is typically stepwise, involving the formation of a diradical intermediate after photoexcitation of the enone. wikipedia.org The catalytic enantioselective [2+2] photocycloaddition between 2(1H)-quinolones (which contain a similar cyclic enone structure) and olefins has been achieved using visible light and a chiral thioxanthone catalyst, proceeding with high regio- and diastereoselectivity. nih.gov

Photoreactivity and Photochemical Transformations of this compound

The photochemistry of anthracene derivatives is a rich and extensively studied field. These molecules absorb UV light, leading to electronically excited states that can undergo various transformations.

The photodimerization of anthracenes is a classic [4π+4π] photocycloaddition that occurs between an excited-state anthracene molecule and a ground-state molecule. rsc.org This reaction typically links the C9 and C10 positions of two molecules, forming a cycloadduct. The reaction is known to proceed through a singlet excited state pathway. rsc.org Another significant photochemical reaction for the this compound structure is the [2+2] photocycloaddition of the enone unit, as mentioned previously. wikipedia.org The formation of 3,4-dihydro-9-hydroxy-2(1H)-anthracenone via photochemical rearrangement of a spiro diketone has also been documented. acs.org

Upon absorption of a photon, a molecule is promoted to an electronic excited state. The subsequent de-excitation pathways determine its photochemical fate.

Excimer Formation: For many anthracenes, a key intermediate in photodimerization is the excimer, a short-lived dimeric species formed between an excited monomer and a ground-state monomer. rsc.org Excimer fluorescence and cycloaddition are often competitive processes. rsc.org Studies on anthracene confined within a nanocavity have allowed for detailed probing of the excited-state dynamics, revealing time-dependent excimer emission and the presence of at least one intermediate between the monomer and the excimer. nih.gov

Singlet and Triplet States: The mechanism for enone [2+2] photocycloaddition typically begins with photoexcitation to a short-lived singlet state, which then undergoes intersystem crossing to the corresponding triplet state. This triplet enone interacts with a ground-state alkene to form a triplet diradical intermediate, which, after spin inversion, closes to form the cyclobutane product. wikipedia.org In some cases, the triplet state of anthracenes can also lead to [4π+2π] or [4π+4π] cycloadducts. rsc.org The excited-state dynamics of related systems, such as anthraquinones and cyanoanthracenes, have been investigated using techniques like picosecond laser photolysis, revealing complex deactivation pathways, including internal conversion and electron transfer processes with lifetimes ranging from picoseconds to nanoseconds depending on the specific structure and environment. rsc.orgnih.govias.ac.in

Photochemical ReactionTypeKey IntermediatesTypical Product
Photodimerization [4π+4π] CycloadditionSinglet Excited State, ExcimerDimeric Anthracene Adduct
Enone Photocycloaddition [2+2] CycloadditionTriplet Excited State, DiradicalCyclobutane Adduct

Photoinduced Rearrangements and Cycloadditions

Photoinduced transformations are a significant class of reactions for polycyclic aromatic ketones. Upon absorption of light, these molecules can undergo various rearrangements and cycloaddition reactions, often leading to complex polycyclic structures with high atom economy. acs.orgresearchgate.net

The photo-induced [2+2] cycloaddition, or Paterno-Büchi reaction, is a common pathway for carbonyl compounds, reacting with alkenes or alkynes to form oxetane (B1205548) rings. mdpi.com For α-diketones, diverse cycloaddition pathways can be initiated by light. mdpi.com While specific studies on this compound are not extensively detailed, its structural motifs suggest potential for such reactivity. The presence of the carbonyl group and the extensive π-system allows for the formation of excited triplet states upon irradiation. These excited states are key intermediates in photocycloaddition reactions. rsc.org For instance, photoinduced electron transfer (PET) has been identified as a strategy to activate related enediyne systems appended to an anthracenone (B14071504) core, indicating the molecule's capacity to engage in photo-initiated processes. uga.edu

Furthermore, hetero-[4+2] cycloadditions are another class of photoredox reactions that have been developed, primarily for aza- and oxa-heterocycles. acs.org These reactions, often promoted by photocatalysts under visible light, involve the reaction of photogenerated intermediates with dienophiles. acs.org Given the conjugated system of this compound, it could potentially act as a diene or dienophile component in such light-induced cycloadditions, although specific examples require further investigation. The reactivity in these cycloadditions can be influenced by steric factors and the electronic nature of the reaction partners. beilstein-journals.org

Photooxidation and Photoreduction Mechanisms

The interaction of this compound with light in the presence of oxygen or other redox-active species can lead to photooxidation or photoreduction. These processes are initiated by the absorption of light, promoting the molecule to an excited singlet state, which can then convert to a more stable, longer-lived triplet state via intersystem crossing (ISC). nih.gov

Photooxidation Photooxidation can proceed through two primary mechanisms:

Type I Pathway: The excited triplet state of the anthracenone can directly interact with a substrate through electron or hydrogen atom transfer, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to form oxidized products. nih.gov

Type II Pathway: The excited triplet sensitizer (B1316253) transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then react with various substrates, including the anthracenone molecule itself or other organic molecules, through mechanisms like ene reactions or [2+2] and [4+2] cycloadditions, leading to peroxides and other oxygenated products. nih.gov

Studies on related anthrone (B1665570) derivatives, such as anthralin (B1665566), demonstrate a pro-oxidant potential, including the ability to generate hydroxyl radicals, which can induce damage to other molecules. core.ac.uk The generation of superoxide (B77818) ions (O₂˙⁻) has also been identified as a key step in the photooxidation of other complex organic molecules, which drives degradation through hydrogen atom abstraction mechanisms. rsc.org

Photoreduction In the absence of oxygen and the presence of a reducing agent (a hydrogen donor), the excited triplet state of an anthracenone can be photoreduced. The quantum yield of photoreduction for the isomeric 9(10H)-Anthracenone has been determined, highlighting the efficiency of this process. rsc.org The mechanism typically involves the abstraction of a hydrogen atom by the excited carbonyl group from a suitable donor, resulting in a ketyl radical. This radical can then undergo further reactions, such as dimerization or subsequent reduction.

Electrochemistry of this compound

The electrochemical behavior of this compound is governed by the redox activity of its conjugated keto-enol system. Electrochemical techniques provide a powerful means to study its electron transfer properties and to drive synthetic transformations.

Redox Potentials and Electron Transfer Mechanisms in Solution

The redox potential of a molecule quantifies its tendency to accept or donate electrons. These values are typically measured using cyclic voltammetry (CV), which probes the electrochemical response of a species at an electrode surface. ajol.info The formal reduction potential (E⁰') is derived from the cathodic and anodic peak potentials of a reversible or quasi-reversible redox couple. ajol.info

For anthraquinone (B42736) derivatives, which are structurally related to this compound, redox potentials are significantly influenced by substituents on the aromatic core. frontiersin.org Theoretical calculations using Density Functional Theory (DFT) can be correlated with experimental values to predict how different functional groups will alter the electronic properties and thus the redox potential. ajol.info For example, studies on anthraquinone-2-sulfonate (AQS) show that electron-donating groups like hydroxyl (-OH) can make the redox potential less negative, while other groups like amino (-NH₂) can make it more negative. frontiersin.org The relationship between potential, concentration of oxidized and reduced species, and pH is described by the Nernst equation. wikipedia.org

CompoundCalculated Redox Potential (V vs. SHE)Measured Redox Potential (V vs. SHE)
AQS-0.46-0.46
AQS-1-OH-0.42-0.44
AQS-1-NH₂-0.51-0.55

This table, adapted from data on anthraquinone-2-sulfonate (AQS) derivatives, illustrates the effect of substituents on redox potential. frontiersin.org The addition of a hydroxyl group (AQS-1-OH) makes the potential less negative, while an amino group (AQS-1-NH₂) makes it more negative compared to the parent AQS.

The mechanism of electron transfer often involves sequential addition of electrons and protons. In aqueous solutions, many quinone-type molecules can accept up to two electrons and associated protons. frontiersin.org

Electrosynthesis and Electrochemical Derivatization

Electrosynthesis utilizes electrical current to drive chemical reactions, offering a green and highly controllable alternative to conventional synthesis that relies on chemical redox reagents. scielo.brosi.lv This methodology can be applied to synthesize or derivatize this compound.

A notable example is the direct electrochemical oxidation of an anthracene derivative to form a redox-active anthraquinone in a flow cell. rsc.org This in situ synthesis method operates at room temperature without hazardous chemical oxidants or noble metal catalysts and generates no waste, making it a safe, economical, and scalable process. rsc.org The electrosynthesis can be performed in a divided cell to separate anodic and cathodic reactions or an undivided cell for simpler setups. oaepublish.com

Electrochemical methods can also be used for the functionalization of the anthracenone core. Techniques like electrochemical C-H hydroxylation or amination allow for the direct introduction of functional groups onto the aromatic ring system without pre-functionalization, proceeding through the generation of radical cations or other reactive intermediates at the electrode surface. frontiersin.orgnih.gov

Radical Chemistry of this compound

The radical chemistry of this compound is closely tied to its photochemical and electrochemical properties. Radicals can be generated through light-induced homolysis, electron transfer reactions, or interaction with other radical species.

Studies on the structurally related antipsoriatic agent anthralin (1,8-dihydroxy-9(10H)-anthracenone) and its derivatives provide insight into the radical reactivity of the anthracenone scaffold. core.ac.uk The reactivity of these compounds against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a common assay to evaluate their radical-scavenging ability. Conversely, their pro-oxidant behavior can be assessed by their capacity to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). core.ac.uk

Research has shown that modifications at the 10-position of the anthracenone ring significantly impact these radical properties. Some derivatives are potent generators of hydroxyl radicals and strong reducers of DPPH, while others maintain biological activity without generating radicals. core.ac.uk

Compound (10-Substituent on 1,8-Dihydroxy-9(10H)-anthracenone)Reactivity with DPPH (% reduction)Hydroxyl Radical Generation (nmol)
Anthralin (H)961.44
Phenylmethyl961.30
(4-Methoxyphenyl)methyl961.58
(Phenylmethylene)981.12
(Phenylcarbonyl)methyl100.14

This table shows selected data on the radical reactivity of anthralin and its 10-substituted derivatives, highlighting how substitution patterns modulate reactivity with the DPPH radical and the generation of hydroxyl radicals. core.ac.uk

Metal-Catalyzed Coupling and Functionalization Reactions of this compound Derivatives

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of complex aromatic molecules like this compound derivatives. nih.govrsc.org These methods enable the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. researchgate.net

Iron-catalyzed cross-coupling reactions have been successfully applied to derivatives of the isomeric 9(10H)-anthracenone. For example, sulfonate derivatives of anthracenone can undergo coupling with alkyl Grignard reagents in the presence of an iron catalyst. mdpi.com

A wide array of transition metals, including palladium, rhodium, iridium, copper, and cobalt, are used to catalyze reactions such as:

Cross-Coupling Reactions: Classic reactions like Suzuki, Heck, and Sonogashira couplings, often catalyzed by palladium, allow for the attachment of aryl, vinyl, or alkynyl groups. eie.gr

C-H Activation and Functionalization: This modern strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-activated substrates. sioc-journal.cnnih.gov Rhodium and iridium are particularly effective for directing group-assisted C-H activation, leading to annulation or functionalization at specific positions. nih.govmdpi.com

Acylation: Lewis acids like titanium(IV) chloride can catalyze the acylation of related heterocyclic ketones, suggesting a potential route for the functionalization of the this compound core. mdpi.com

These catalytic systems have transformed the synthesis of substituted anthracenes, enabling the creation of novel derivatives for applications in materials science and medicinal chemistry. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving the desired reactivity and selectivity. nih.govrsc.org

Tautomeric Equilibria and Proton Transfer Dynamics in this compound Systems

The chemical behavior of this compound is intrinsically linked to its existence in a tautomeric equilibrium with its enol form, 2-anthrol. This keto-enol tautomerism involves the migration of a proton and the repositioning of a double bond, resulting in two distinct constitutional isomers with different chemical properties. masterorganicchemistry.comlibretexts.org The equilibrium and the dynamics of proton transfer between these two forms are fundamental to understanding the reactivity of the system and are influenced by factors such as solvent, pH, and electronic state (ground vs. excited).

The interconversion between the keto form (this compound) and the enol form (2-anthrol) represents a classic example of prototropic tautomerism. cdnsciencepub.com This process can be catalyzed by either acid or base. masterorganicchemistry.commedlifemastery.com In acidic conditions, the carbonyl oxygen of the keto form is protonated, followed by deprotonation at the alpha-carbon to yield the enol. libretexts.org Under basic conditions, the alpha-hydrogen is removed to form a resonance-stabilized enolate anion, which is subsequently protonated on the oxygen atom to give the enol. medlifemastery.com

For most simple aliphatic aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com However, in the case of this compound, the enol form, 2-anthrol, benefits from the thermodynamic stability conferred by the aromaticity of the anthracene ring system.

The position of the tautomeric equilibrium is sensitive to the surrounding chemical environment. The influence of pH, for instance, is critical. A simple prototropic tautomerism consists of four coupled acid-base equilibria involving the keto form (KH), the enol form (EH), their common enolate anion (E-), and the protonated ketone (KH₂⁺). cdnsciencepub.com The ratio of the total concentration of all keto forms to all enol forms can vary significantly with pH. cdnsciencepub.com Studies on analogous hydroxy-substituted anthracene derivatives, such as 2-amino-9,10-anthracenediol, demonstrate that the equilibrium is pH-dependent, and the dissociation constants of the various acidic and basic forms dictate the predominant species in solution. cdnsciencepub.com

Proton Transfer in the Excited State

The dynamics of proton transfer are dramatically altered upon photoexcitation. The enol tautomer, 2-anthrol, can undergo excited-state proton transfer (ESPT), a process where the acidity of the phenolic proton is significantly enhanced in the electronically excited state. This leads to proton transfer to a suitable acceptor, which can be a solvent molecule.

In aprotic solvents, many anthrol derivatives are highly fluorescent. researchgate.net However, in aqueous or other protic solutions, the fluorescence is often quenched. researchgate.net This quenching is attributed to an efficient ESPT from the excited 2-anthrol to the solvent molecules, which provides a non-radiative deactivation pathway. researchgate.net This solvent-catalyzed phototautomerization is a well-documented phenomenon for similar aromatic alcohols. pnas.org

Research on substituted anthrols provides deeper insight into these dynamics. For example, certain substitution patterns can facilitate an efficient and barrierless ultrafast excited-state intramolecular proton transfer (ESIPT). researchgate.netrsc.org In some 2,3-disubstituted anthrols, ESIPT occurs via a conical intersection with the ground state (S₀), directly producing the keto-tautomer in a vibrationally excited ("hot") ground state. researchgate.netrsc.org This process is so efficient that it often precludes the observation of the typical dual fluorescence from both the locally excited enol and the tautomeric keto form. rsc.org The charge redistribution in the first excited singlet state (S₁) is a critical factor; only when the excitation induces a polarization that increases electron density on the carbonyl and decreases it on the phenolic hydroxyl does ultrafast ESIPT become favorable. researchgate.netrsc.org

Laser flash photolysis (LFP) studies have been instrumental in detecting the transient species formed during these processes. For some anthrol derivatives that undergo ESIPT, the resulting keto-tautomers have been detected in acetonitrile (B52724) with lifetimes in the nanosecond range. researchgate.netrsc.org In some cases, photochemical reactions can proceed through the formation of intermediates like quinone methides (QMs), which can be generated via phototautomerization or photodehydration. irb.hr

Table 1: Research Findings on Proton Transfer in Anthrol Derivatives

Anthrol SystemExperimental TechniqueKey FindingsReference
Anthrol Carbaldehydes (1,2-disubstituted)Steady-state & time-resolved fluorescence, LFP, ComputationalNot ESIPT reactive. Main deactivation pathways are fluorescence and intersystem crossing. researchgate.netrsc.org
Anthrol Carbaldehydes (2,3-disubstituted)Steady-state & time-resolved fluorescence, LFP, ComputationalUndergo efficient, barrierless, ultrafast ESIPT. Keto-tautomer formed in a hot ground state via a conical intersection. researchgate.netrsc.org
General Anthrols (e.g., 2-anthrol)Fluorescence SpectroscopyHighly fluorescent in aprotic solvents. Fluorescence is quenched in aqueous solutions due to ESPT to the solvent. researchgate.net
Keto-tautomers of 2,3-disubstituted anthrolsLaser Flash Photolysis (LFP)Detected in acetonitrile with λmax at 370 nm and lifetimes of 30-40 ns. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Anthracenone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2(1H)-anthracenone systems, a suite of advanced NMR techniques provides a detailed picture of their three-dimensional structure and behavior in solution and the solid state.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, DOSY)

One-dimensional (1D) NMR spectra, while foundational, often present challenges in interpretation for complex molecules like anthracenones due to signal overlap. Two-dimensional (2D) NMR experiments disperse these signals into a second dimension, revealing correlations between nuclei and enabling unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation technique is instrumental in identifying spin-spin couplings between protons (¹H-¹H), typically those on adjacent carbon atoms. sdsu.edu The resulting cross-peaks in a COSY spectrum map out the proton connectivity within the anthracenone (B14071504) backbone, confirming the structural fragments. researchgate.net For instance, in a substituted anthracenone, COSY would reveal the coupling between aromatic protons on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. sdsu.edurutgers.edu This allows for the direct assignment of a proton resonance to its attached carbon atom, providing a clear map of the C-H framework. researchgate.net An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Extending beyond direct one-bond correlations, HMBC reveals couplings between protons and carbons over two to three bonds (and sometimes more in conjugated systems). sdsu.edu This is particularly powerful for connecting different structural fragments of the molecule. For example, the proton on C1 of a this compound would show a correlation to the carbonyl carbon at C2, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond J-coupling, NOESY identifies protons that are close in space, typically within 5 Å, through the Nuclear Overhauser Effect. youtube.com This is crucial for determining stereochemistry and conformation. For instance, NOESY can distinguish between different spatial arrangements of substituents on the anthracenone core.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk In the context of this compound systems, DOSY can be used to study aggregation or the formation of supramolecular complexes by observing changes in the diffusion coefficients of the interacting molecules. manchester.ac.uknih.gov

A complete NMR data assignment for a related compound, 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone, highlights the power of these techniques. scielo.br The chemical shifts for the protons and carbons are determined through a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Data for 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone in CDCl₃ scielo.br

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1162.82-
2117.326.76 (bs, 1H)
3149.17-
4117.847.24 (bs, 1H)
4a, 10a150.36-
5116.477.41 (dd, 1H, J = 8.0, 1.1 Hz)
6137.097.57 (t, 1H, J = 8.0 Hz)
7117.126.94 (dd, 1H, J = 8.0, 1.1 Hz)
8162.61-
8a113.31-
9Not Observed-
9a111.21-
1071.21-
Me/C1022.572.42 (s, 3H)
Me/C338.481.64 (s, 3H)
OH/C1-12.19
OH/C8-12.28

Data from a supplementary material table for a newly isolated anthrone (B1665570). scielo.br

Solid-State NMR Applications for Supramolecular Assemblies

ssNMR can distinguish between different polymorphic forms of a compound, which may exhibit distinct physical properties. nih.gov The chemical shifts in a solid-state spectrum are highly sensitive to the local environment, including molecular conformation and crystal packing. mdpi.comnih.gov By combining ssNMR with techniques like X-ray diffraction and computational modeling (a field known as NMR crystallography), a detailed picture of the solid-state structure can be obtained. researchgate.net For this compound systems, ssNMR could be used to probe hydrogen bonding networks and π-π stacking interactions that are crucial in the formation of their supramolecular structures.

Dynamic NMR Studies of Exchange Processes

Molecules are not static entities, and dynamic NMR (DNMR) spectroscopy is used to study processes that occur on the NMR timescale, such as conformational changes and chemical exchange. acs.org A key dynamic process in anthracenone systems is keto-enol tautomerism. researchgate.net

This compound can exist in equilibrium with its enol tautomer, 2-anthrol. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. acs.orgasu.edu DNMR techniques, such as variable-temperature NMR, can be used to study the kinetics and thermodynamics of this tautomeric exchange. mdpi.com If the exchange is slow on the NMR timescale, separate signals for the keto and enol forms will be observed. As the temperature is increased and the exchange rate becomes faster, these signals will broaden, coalesce, and eventually sharpen into a single, time-averaged signal. Analysis of these line shape changes can provide quantitative information about the activation energy of the exchange process.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comamericanpharmaceuticalreview.com The resulting spectra provide a unique "fingerprint" that is characteristic of the molecule's structure and can be used for identification and the study of intermolecular interactions.

Band Assignment and Functional Group Analysis

An IR or Raman spectrum consists of a series of bands, each corresponding to a specific vibrational motion of the atoms. The position, intensity, and shape of these bands provide a wealth of structural information. researchgate.net For this compound, key functional groups that give rise to characteristic vibrational bands include:

C=O (carbonyl) stretch: This is typically a strong and sharp band in the IR spectrum, appearing in the region of 1650-1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

C=C (aromatic) stretch: The aromatic rings of the anthracene (B1667546) core will exhibit several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ group at the 1-position) appear just below 3000 cm⁻¹.

C-H bend: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the C=C and C-C stretching modes of the aromatic system. uci.edu

Table 2: General Raman Band Correlation Table uci.edu

Wavenumber Range (cm⁻¹)GroupIntensity
1600–1710KetoneModerate
1625–1680C=CVery Strong
1550–1610Aromatic/hetero ringStrong
1450–1505Aromatic ringModerate
2810–2960CH₂Strong

This table provides general ranges and intensities for functional groups relevant to this compound.

Conformational Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. sci-hub.st Different polymorphs of a compound can have significantly different physical and chemical properties. Vibrational spectroscopy is a powerful tool for identifying and characterizing polymorphs because the subtle differences in molecular conformation and intermolecular interactions in different crystal forms lead to distinct vibrational spectra. researchgate.netfrontiersin.org

For this compound, different polymorphs could arise from variations in the packing of the molecules in the crystal lattice, leading to different hydrogen bonding or π-π stacking arrangements. These differences would be reflected in the IR and Raman spectra, particularly in the low-frequency region (below 400 cm⁻¹), which is sensitive to lattice vibrations and intermolecular modes. nsf.gov By comparing the spectra of different crystalline samples, one can identify the presence of polymorphism and gain insight into the structural differences between the various forms.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic and photophysical properties of this compound and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide valuable insights into the electronic transitions, excited state behavior, and the influence of the molecular environment on these properties.

Analysis of Electronic Transitions and Absorption Band Origins

The UV-Vis absorption spectra of anthracenone derivatives are characterized by absorption bands that arise from n→π* and π→π* electronic transitions. rsc.org The carbonyl group in the this compound structure contains non-bonding electrons (n-electrons) which can be excited to the antibonding π* orbital. This n→π* transition is typically weak and appears at longer wavelengths, often around 300 nm. masterorganicchemistry.com

The more intense absorptions observed in the UV region, generally between 280–350 nm, are attributed to π→π* transitions within the conjugated aromatic system. rsc.org For instance, anthracene itself exhibits characteristic absorption peaks around 350, 372, and 392 nm. researchgate.net The presence of substituents on the anthracenone core can significantly influence the position and intensity of these absorption bands. For example, the introduction of an amino group can lead to a redshift in the absorption spectrum. mdpi.com

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings and provide a more detailed assignment of the electronic transitions. scielo.org.za These calculations help in understanding the contributions of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to the observed electronic excitations. scielo.org.za

Table 1: Representative UV-Vis Absorption Data for Anthracenone Derivatives

Compound/SystemSolvent/Conditionsλmax (nm)Transition TypeReference
Acetone~275n→π masterorganicchemistry.com
Acetone~190π→π masterorganicchemistry.com
Anthracene350, 372, 392π→π researchgate.net
DphAn-5BzAcToluene335n→π, π→π rsc.org
Anthralin (B1665566) (1,8-dihydroxy-9(10H)-anthracenone)Stretched Polyethylene< 47,000 cm⁻¹π→π researchgate.net

Fluorescence Quantum Yields, Lifetimes, and Solvatochromism

Fluorescence spectroscopy provides information about the emissive properties of this compound systems. The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that describe the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. acs.org For many fluorescent dyes, the fluorescence quantum yield can be around 50%. uni-muenchen.de

The fluorescence properties of anthracenone derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govijcce.ac.ir A change in solvent polarity can lead to a shift in the emission wavelength. A redshift (bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a blueshift (hypsochromic shift) is known as negative solvatochromism. ijcce.ac.ir This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. For instance, in some donor-π-acceptor type molecules, an intramolecular charge-transfer (ICT) upon excitation leads to a more polar excited state, resulting in positive solvatochromism. mdpi.com The study of solvatochromism provides insights into the nature of the excited state and the specific interactions, such as hydrogen bonding, between the fluorophore and the solvent. mdpi.com

Table 2: Photophysical Data for Selected Anthracenone Derivatives

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) Characteristics

In addition to fluorescence, some anthracenone derivatives can exhibit phosphorescence, which is emission from a triplet excited state (T1). Phosphorescence is typically observed at lower energies (longer wavelengths) compared to fluorescence and has a much longer lifetime. The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet energy gap (ΔEST), is a crucial parameter. rsc.org

A particularly interesting phenomenon observed in some anthracenone-based systems is Thermally Activated Delayed Fluorescence (TADF). rsc.orgsnu.ac.krrsc.org Materials exhibiting TADF have a very small ΔEST, which allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy. nih.gov This process enables the harvesting of triplet excitons for light emission, leading to potentially high internal quantum efficiencies in organic light-emitting diodes (OLEDs). acs.orgnih.gov The delayed fluorescence has a lifetime component that is significantly longer than prompt fluorescence. rsc.org For example, a D-σ-A structured compound with an anthracenone acceptor showed a ΔEST of 0.05 eV. snu.ac.kr

Table 3: TADF Properties of an Anthracenone Derivative

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). libretexts.org This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. libretexts.org For this compound and its derivatives, HRMS is crucial for confirming the molecular formula. For instance, the exact mass of a molecule can be used to distinguish between different compounds having the same nominal mass. libretexts.org The molecular formula can be calculated from the measured exact mass, often with the aid of software that considers various possible elemental compositions. ucdavis.edu For example, the molecular ion of 9(10H)-anthracenone has been observed at an m/z of 198.0317. gerstel.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to probe the fragmentation of selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. ucdavis.eduunt.edu

The fragmentation pattern is highly dependent on the structure of the molecule and the ionization method used. ucdavis.edu For anthracenone derivatives, MS/MS can be used to identify the different substituents and their positions on the core structure by analyzing the characteristic losses of neutral fragments. mdpi.com For example, the loss of a CO molecule is a common fragmentation pathway for quinone-like structures. mdpi.com Computational chemistry can be used to assist in the interpretation of fragmentation patterns by calculating the energies of different fragmentation routes. mdpi.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce critical information about the crystal lattice, including unit cell dimensions, space group symmetry, and the precise position of each atom.

Crystallographic data has also been determined for numerous substituted anthracenone derivatives. For example, 10-Bromo-1,5-dichloro-9(10H)-anthracenone crystallizes in the triclinic system with the space group P-1. google.com Similarly, 4,5-dichloro-anthracen-9(10H)-one was found to be monoclinic, with the space group P2₁/c. researchgate.net These studies confirm that the core anthracenone structure can be precisely characterized, providing a foundation for understanding its solid-state behavior.

Table 1: Representative Crystallographic Data for Anthracenone Systems
CompoundFormulaCrystal SystemSpace GroupCell ParametersRef.
Anthrone (at 20°C)C₁₄H₁₀OMonoclinicP2₁/aa = 15.80 Å, b = 3.998 Å, c = 7.860 Å, β = 101.67° lodz.pl
10-Bromo-1,5-dichloro-9(10H)-anthracenoneC₁₄H₇BrCl₂OTriclinicP-1a = 7.6092 Å, b = 8.5639 Å, c = 10.0242 Å, α = 76.212°, β = 73.058°, γ = 87.135° google.com
4,5-dichloro-anthracen-9(10H)-oneC₁₄H₈Cl₂OMonoclinicP2₁/ca = 7.5501 Å, b = 15.0430 Å, c = 10.5973 Å, β = 104.829° researchgate.net

The crystal packing of anthracenone systems is governed by a variety of non-covalent interactions, which dictate the supramolecular architecture and influence the material's physical properties. Due to the presence of aromatic rings and a polar carbonyl group, interactions such as π-π stacking, C-H···π interactions, and hydrogen bonds are prominent.

In substituted derivatives, the nature of the interactions can be more specific. For instance, the crystal structure of 4,5-dichloro-anthracen-9(10H)-one features molecules stacked in parallel, with the centroids of the outer rings separated by only 3.73 Å, indicative of π-π interactions. researchgate.net In other complex systems involving anthracenone units, intermolecular interactions between neighboring molecules have been observed. chemrxiv.org Studies on chlorinated ethanoanthracene derivatives, which share the tricyclic core, show that weak C-H···Cl and O-H···O hydrogen bonds can control the supramolecular assembly, often leading to the formation of centrosymmetric dimers. mdpi.commdpi.com These interactions are crucial for the formation of stable, three-dimensional crystalline architectures. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties. The anthracenone framework is susceptible to polymorphism, often influenced by crystallization conditions such as the choice of solvent. chemrxiv.org For example, a frustrated aromatic ene containing an anthrone moiety was shown to form different colored crystal polymorphs when crystallized from different solvents, with each polymorph corresponding to a unique molecular conformation. chemrxiv.org In another case, an anthrone-based alkylating agent unexpectedly formed a new polymorph during recrystallization procedures aimed at purification. nih.gov

Co-crystallization, which involves incorporating a second molecular component (a coformer) into a crystal lattice, is another strategy to modify the properties of a solid. Anthrone has been shown to form co-crystals with various partners. For instance, complexes of anthrone with iodine and alkali iodides have been successfully prepared. tandfonline.com Co-crystals of substituted anthraquinones (a related dione (B5365651) structure) with compounds like dibenzothiophene (B1670422) have also been characterized, where the assembly is driven by π-π stacking and C-H···O interactions. researchgate.netresearchgate.net These studies highlight the versatility of the anthracenone scaffold in forming multi-component crystalline materials with potentially tunable properties.

Computational and Theoretical Investigations of 2 1h Anthracenone

Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Molecular Descriptors with Photophysical Attributes

The photophysical properties of a molecule, such as its ability to absorb and emit light, are intrinsically linked to its electronic structure. Quantitative Structure-Property Relationship (QSPR) models are computational approaches that seek to establish a mathematical correlation between a molecule's theoretical properties (molecular descriptors) and its observed physical or chemical behaviors. nih.govwiley.com For 2(1H)-Anthracenone, a polycyclic aromatic ketone, these models can be instrumental in predicting its optical characteristics.

Key molecular descriptors can be calculated with a high degree of accuracy using methods like Density Functional Theory (DFT). For photophysical properties, some of the most relevant descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy difference between them, the HOMO-LUMO gap, is often a primary determinant of the wavelength of maximum absorption (λmax) for π → π* electronic transitions, which are characteristic of conjugated systems like anthracenone (B14071504). researchgate.net

Global Reactivity Descriptors: Properties such as hardness (η), chemical potential (μ), and the electrophilicity index (ω), derived from HOMO and LUMO energies, quantify the stability and reactivity of the molecule, which in turn influence its interaction with light and its surrounding environment. mdpi.com

Aromaticity Indices: For polycyclic systems, indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) quantify the degree of electron delocalization in each ring. nih.gov Changes in aromaticity upon electronic excitation can be related to the molecule's photophysics. rsc.org

Research on related compounds, such as substituted 9,10-anthraquinones, has demonstrated the remarkable predictive power of this approach. Studies have shown that a combination of descriptors, including hardness and ring-specific aromaticity indices like NICS(1)zz, can be used to build highly accurate multivariance linear regression models. researchgate.net These models can predict the λmax of a wide range of derivatives with a standard deviation of less than 13 nm, which is often comparable to experimental accuracy. researchgate.netresearchgate.net

For this compound and its potential derivatives, a similar correlation is expected. Introducing substituents onto the anthracenone core would systematically alter the molecular descriptors, leading to predictable shifts in the photophysical attributes. For example, an electron-donating group would be expected to raise the HOMO energy, decrease the HOMO-LUMO gap, and thus cause a bathochromic shift (a shift to a longer λmax). The following table illustrates this theoretical relationship.

CompoundSubstituent (R)Calculated HOMO-LUMO Gap (eV) [Hypothetical]Predicted λmax (nm) [Hypothetical]Expected Trend
This compound-H4.50380Reference
Derivative A-NO₂ (Electron-withdrawing)4.65372Hypsochromic Shift (Blue Shift)
Derivative B-CH₃ (Weakly electron-donating)4.41388Bathochromic Shift (Red Shift)
Derivative C-NH₂ (Strongly electron-donating)4.15410Significant Bathochromic Shift (Red Shift)

Prediction of Catalytic Efficiencies and Reaction Rates

Theoretical chemistry is an indispensable tool for elucidating reaction mechanisms and predicting kinetics, thereby guiding the design of catalysts and the optimization of chemical reactions. mdpi.com While specific studies on the catalytic activity of this compound are scarce, computational methods allow for a thorough theoretical assessment of its potential.

Catalytic Efficiency: The efficiency of a catalyst is determined by the energetics of the entire catalytic cycle. Using DFT calculations, one can model the interaction of this compound with reactants, map the potential energy surface for the transformation, and identify the rate-determining step. chemrxiv.org A notable parallel can be drawn with the industrial anthraquinone (B42736) process, used for hydrogen peroxide production. Computational studies on this process have used DFT to model the reaction pathway of oxygen with anthrahydroquinone (a related molecule). rsc.org Such studies can uncover mechanistic details, like deep potential energy minima that might trap intermediates and hinder catalyst turnover, thereby providing crucial insights for designing more efficient catalysts. rsc.org A similar computational workflow could be applied to assess the viability of this compound or its derivatives in potential catalytic applications.

Reaction Rates: The prediction of reaction rates relies heavily on Transition State Theory (TST). The central parameter in TST is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state (TS) on the reaction pathway. Computational methods, particularly DFT, are adept at locating these unstable TS structures and calculating their energies. nih.gov Once ΔG‡ is known, the absolute rate constant (k) can be estimated.

For reactions involving this compound, such as hydrogen abstraction or cycloadditions, DFT can be used to compare the activation barriers for different possible reaction pathways. rsc.org For instance, one could computationally investigate the Diels-Alder reaction of the enone moiety in this compound. By calculating the activation energies for different dienophiles, a prediction of relative reactivity can be made, as illustrated in the hypothetical table below.

ReactionComputational MethodCalculated ΔG‡ (kcal/mol) [Hypothetical]Predicted Relative Rate (at 298 K)
H-abstraction at C1DFT (B3LYP/6-31G)25.01 (Reference)
H-abstraction at C3DFT (B3LYP/6-31G)28.5~0.005
Diels-Alder with MaleimideDFT (B3LYP/6-31G)22.0~22
Diels-Alder with EthyleneDFT (B3LYP/6-31G)32.0~0.0001

Topological Analysis of Electron Density in this compound and its Derivatives

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)), a fundamental quantum mechanical observable, to extract chemically meaningful information. nih.gov This method allows for a precise definition of atoms, chemical bonds, and their characteristics directly from the topology of the electron density, without relying on orbital-based models.

The QTAIM analysis centers on identifying critical points in the electron density field where the gradient of the density is zero. Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms (the bond path). nih.gov The properties of the electron density at these BCPs provide a quantitative description of the nature of the chemical bond. Key QTAIM parameters at a BCP include:

The electron density (ρ_b): The magnitude of ρ_b correlates with the bond order; higher values are found for double and triple bonds compared to single bonds. acs.org

The Laplacian of the electron density (∇²ρ_b): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ_b < 0) indicates a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ_b > 0) indicates a depletion of electron density, typical of closed-shell interactions, such as ionic bonds and van der Waals forces. nih.gov

The total electron energy density (H_b): Composed of kinetic (G_b) and potential (V_b) energy density components, the sign of H_b also helps characterize the interaction. Negative values of H_b are indicative of significant covalent character. uni-muenchen.de

For this compound, a QTAIM analysis would provide a detailed electronic picture of its bonding framework. The analysis would quantify the differences between the various C-C bonds (aromatic, single, and double), the C-H bonds, and the polar C=O bond. Furthermore, analysis of Ring Critical Points (RCPs)—the points of minimum density within a ring structure—can be used to assess the aromaticity of each of the three rings in the anthracenone system. nih.govresearchgate.net The table below presents the expected QTAIM parameters for the principal bonds in this compound, based on typical values for similar bonds in other polycyclic aromatic and ketonic systems.

Bond Type in this compoundExpected Electron Density (ρ_b) [a.u.]Expected Laplacian (∇²ρ_b) [a.u.]Expected Total Energy Density (H_b) [a.u.]Inferred Bond Character
Aromatic C-C~0.28 - 0.31NegativeNegativeCovalent, partial double bond
C1-C9a (Single)~0.24 - 0.26NegativeNegativeCovalent, single bond
C3=C4 (Double)~0.32 - 0.35NegativeNegativeCovalent, double bond
C=O (Carbonyl)~0.33 - 0.36Slightly positive or near zeroSlightly negative or near zeroPolar Covalent
Aromatic C-H~0.26 - 0.28NegativeNegativeCovalent

Material Science and Advanced Photophysical Applications of 2 1h Anthracenone and Its Derivatives

Organic Electronics Applications (Non-Biological)

The rigid, planar structure of the anthracene (B1667546) moiety, combined with the electronic influence of the ketone group in 2(1H)-anthracenone, provides a tunable platform for developing advanced organic electronic materials. These derivatives have been explored for their potential in light-emitting diodes, transistors, and photovoltaics.

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound derivatives have been successfully designed and synthesized to function as both emitters, which generate light, and hosts, which make up the emissive layer and facilitate charge transport.

A key strategy in designing these materials involves creating donor-acceptor (D-A) architectures to tune their photophysical properties. For instance, rigid spiro-type thermally activated delayed fluorescence (TADF) emitters have been developed using an anthracenone (B14071504) unit as the electron acceptor. nih.gov In one study, two emitters, CBZANQ and PXZANQ , were synthesized by linking the anthracenone acceptor to a carbazole-acridine or a phenoxazine-acridine donor, respectively, through a spiro bridge. nih.gov This orthogonal D-σ-A arrangement resulted in small singlet-triplet energy gaps (ΔEST), a crucial feature for efficient TADF. nih.gov The strength of the donor group was found to significantly influence the intramolecular charge transfer (ICT) character and, consequently, the photoluminescence quantum yield (PLQY). PXZANQ, with the stronger phenoxazine (B87303) donor, exhibited a high PLQY of 71%, leading to an OLED device with a high external quantum efficiency (EQE) of 22.1% and green emission. nih.gov In contrast, CBZANQ, with a weaker carbazole (B46965) donor, had a lower PLQY of 18% and a correspondingly lower EQE of 6.7% with sky-blue emission. nih.gov

Another approach involves using this compound derivatives as host materials for phosphorescent emitters. Current time information in Bangalore, IN. A novel host material, DphAn-5BzAc , was designed to possess both bipolar charge transport properties and TADF characteristics. Current time information in Bangalore, IN. By employing DphAn-5BzAc as a co-host with 1,3-bis(carbazolyl)benzene (mCP) for the green phosphorescent emitter Ir(ppy)2acac, researchers fabricated PhOLEDs with exceptionally low energy consumption at high brightness levels. Current time information in Bangalore, IN. The excellent performance was attributed to the material's strong rigidity, good thermal stability (glass transition temperature of 118 °C), and efficient energy transfer processes. Current time information in Bangalore, IN.

The synthesis of these materials typically involves multi-step routes, such as the two-step synthesis of CBZANQ and PXZANQ. nih.gov The electrochemical properties are fine-tuned to ensure proper energy level alignment within the OLED device structure, which often includes layers like NPB as a hole-transporting material and TPBi as an electron-transporting material. nih.govCurrent time information in Bangalore, IN.

Table 1: Performance of this compound Derivatives in OLEDs

CompoundRoleEmission Peak (nm)EQEmax (%)PLQY (%)Device Structure/Host
PXZANQ Emitter (TADF)52822.171DPEPO
CBZANQ Emitter (TADF)4926.718DPEPO
DphAn-5BzAc Co-Host525 (guest)--mCP (co-host), Ir(ppy)2acac (guest)

The inherent planarity and potential for strong intermolecular interactions make anthracene derivatives attractive candidates for the semiconducting layer in Organic Field-Effect Transistors (OFETs). nih.govchemicalpapers.com Chemical modification of the anthracene core is a critical strategy to tune molecular packing, frontier molecular orbital (HOMO/LUMO) energy levels, and thermal stability, all of which are crucial for achieving high-performance OFETs. nih.gov

Research into 2,6-disubstituted anthracene derivatives has demonstrated their potential as both p-type and n-type semiconductors. nih.gov The functionalization of the anthracene core with different fluorinated phenyl groups can significantly influence the electrochemical properties while having a negligible effect on the optical properties. nih.gov This selective tuning is highly desirable for semiconductor design. A key finding is that the addition of fluorine groups to the phenyl substituents can induce a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior in bottom-gate, top-contact (BGTC) OFETs. nih.gov

For example, OFETs fabricated by depositing a thin film of 2,6-diphenylanthracene (B1340685) (DPA ) have shown p-type characteristics with a hole mobility of 0.34 cm²/V·s. nankai.edu.cn The performance of these devices is highly dependent on the fabrication conditions, such as the substrate temperature during vacuum deposition, which affects the crystallinity and morphology of the semiconductor thin film. nankai.edu.cn Similarly, other derivatives like 2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT ) and its hexyl-substituted counterpart (C6-Ph-BTBT ) have been synthesized and tested in OFETs, showing hole mobilities up to 4.6 cm²/V·s for the latter. ossila.com These examples, while not all strictly this compound derivatives, highlight the promise of the functionalized anthracene scaffold in OFETs. The development of stable, high-performance n-type organic semiconductors remains a challenge, and phenanthrene-conjugated N-heteroacenes have been explored as promising air-stable, solution-processable n-type materials with mobilities up to 4.27×10⁻³ cm²/V·s. rsc.org

Table 2: Semiconductor Properties of Selected Anthracene Derivatives in OFETs

CompoundSemiconductor TypeMobility (cm²/V·s)On/Off RatioFabrication Method
2,6-Diphenylanthracene (DPA) p-type0.34-Vacuum Deposition
Ph-BTBT p-type0.034-Vacuum Deposition
C6-Ph-BTBT p-type4.62.2 x 10⁷Vacuum Deposition
Phenanthrene-conjugated N-heteroacene n-typeup to 4.27 x 10⁻³-Spin-coating

The active layer in a bulk heterojunction (BHJ) organic photovoltaic (OPV) cell consists of a blend of electron donor and electron acceptor materials. db-thueringen.demdpi.com The goal is to create a morphology that facilitates efficient exciton (B1674681) dissociation and charge transport. db-thueringen.de While anthracene derivatives have been investigated for OPV applications, their use is less common than other classes of materials. jos.ac.cn

Studies have explored anthracene-containing copolymers as donor materials in combination with non-fullerene acceptors (NFAs). However, in some cases, the resulting photovoltaic performance was found to be poor compared to blends using traditional fullerene acceptors, with limitations arising from bimolecular recombination. In other work, solution-processed small-molecule BHJ solar cells were fabricated using triisopropylsilylethynyl anthracene (TIPSAnt ) derivatives as electron donors and a fullerene derivative (PCBM ) as the acceptor. jos.ac.cn These devices achieved power conversion efficiencies (PCEs) as high as 1.4%. jos.ac.cn

The specific use of this compound derivatives as a primary component in the active layer of OPVs is not extensively documented in the reviewed literature. The focus in high-efficiency OPV research has largely been on other classes of donors and NFAs. Therefore, while the broader family of anthracene compounds shows some promise, the application of the this compound scaffold in organic solar cells appears to be a less explored field.

Fluorescent Probes and Chemosensors for Non-Biological Analytes

The inherent fluorescence of the anthracene core makes this compound derivatives excellent candidates for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific non-biological analytes, such as metal ions, through a measurable change in their optical properties upon binding.

Fluorescent chemosensors operate through various signal transduction mechanisms that translate the analyte recognition event into an optical signal. jos.ac.cn Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). jos.ac.cn

A prominent mechanism is PET, where the fluorescence of a fluorophore is initially "off" or quenched. Upon binding with a target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. This is often referred to as chelation-enhanced fluorescence (CHEF). For example, rhodamine-based probes can be designed where a spirolactam ring structure keeps the molecule in a non-fluorescent, colorless state. Interaction with a metal ion like Hg²⁺ can cause the ring to open, blocking the PET pathway and producing both a color change and a strong fluorescence signal.

Anthracenone derivatives have been cleverly designed to utilize multiple mechanisms for differential sensing. A notable example is an anthracen-9-ol (B1215400) derivative that can detect two different metal ions, Zn(II) and Cu(II), through two independent pathways.

For Zn(II) detection: The coordination of zinc ions to the sensor induces a 1,5-prototropic shift. This shift triggers an imine-enamine tautomerization, which in turn forms a highly fluorescent anthracene fluorophore, resulting in a reversible "turn-on" signal.

For Cu(II) detection: Copper ions induce a distinct colorimetric change and, in the presence of water, cause the irreversible hydrolysis of the imine group. This makes the sensor a chemosensor for zinc and a chemodosimeter for copper.

The design of the recognition site is paramount for selectivity. It consists of a receptor unit that selectively binds the analyte and a transducer that converts this binding into a measurable signal.

The development of effective chemosensors hinges on achieving high selectivity (the ability to detect a specific analyte in the presence of others) and high sensitivity (the ability to detect very low concentrations of the analyte).

Site-selective synthesis is a powerful tool for creating highly specific recognition sites. For instance, macrocyclic crown ethers based on anthraquinone (B42736) have been modified via site-selective imination, where only the external carbonyl group reacts to form a Schiff base. A dimer formed from this reaction with 1,2-phenylenediamine was found to be a luminescence sensor with enhanced selectivity for Barium(II) ions.

Researchers have also developed anthracenone-based sensors for other metal ions. An anthracenone–quinoline (B57606) imine derivative, after reduction, demonstrated dramatic and distinct spectroscopic responses to Zn(II) and Cu(II). Competition studies confirmed the high selectivity of the sensor for these ions over a range of other common cations. The design principle, requiring a coordinating Lewis base like quinoline for Cu(II) activity, showcases the level of chemical control that can be exerted to build highly selective systems. These molecular probes can be used for the detection of analytes in various environments, with some designed to function in fully aqueous solutions.

Table 3: Examples of this compound-based Chemosensors

Sensor BaseTarget Analyte(s)Sensing MechanismSignal OutputKey Feature
Reduced Anthracenone–quinoline imineZn(II)CHEF via imine-enamine tautomerizationFluorescence "turn-on"Reversible sensing
Reduced Anthracenone–quinoline imineCu(II)Imine hydrolysisColorimetric changeIrreversible sensing (chemodosimeter)
Anthraquinone macrocyclic imine dimerBa(II)Luminescence enhancementEnhanced luminescenceHigh selectivity from dimeric structure

Compound Name Index

Abbreviation / Trivial NameFull Chemical Name
This compoundThis compound
ADN9,10-Bis(2-naphthyl)anthracene
C6-Ph-BTBT2-(4-hexylphenyl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene
CBZANQSpiro-anthracenone with carbazole-acridine-fused donor
DPA2,6-Diphenylanthracene
DphAn-5BzAc10-(4-(5,5-dimethylbenzofuro[3,2-c]acridin-13(5H)-yl)phenyl)-10-phenylanthracen-9(10H)-one
DPEPOBis[2-(diphenylphosphino)phenyl] ether oxide
Ir(ppy)2acacBis(2-phenylpyridine)(acetylacetonate)iridium(III)
mCP1,3-Bis(N-carbazolyl)benzene
NPBN,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine
PCBM-Phenyl-C61-butyric acid methyl ester
Ph-BTBT2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene
PXZANQSpiro-anthracenone with phenoxazine-acridine-fused donor
TIPSAntTriisopropylsilylethynyl anthracene
TPBi2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)

Photodynamic Applications in Materials Science (e.g., photoinitiators, photochromic materials)

The structural framework of anthracenone and its derivatives, particularly those related to anthraquinones, has been explored for various photodynamic applications. These compounds can serve as effective photoinitiators in polymerization processes. For instance, a novel anthraquinone-based oxime ester (AQ-Ox) has been synthesized and demonstrated to function as a Type I visible-light photoinitiating system. rsc.org This system is capable of initiating the free-radical polymerization of acrylate (B77674) monomers under irradiation with visible light from LEDs at wavelengths of 385, 405, and 455 nm, achieving high conversion rates. rsc.org Notably, this represents the first instance of an anthraquinone-based oxime-ester being used as a Type I photoinitiator for free-radical polymerization at wavelengths greater than 405 nm and under aerobic conditions. rsc.org The introduction of the anthraquinone moiety is crucial for the system's activity under visible light, making it a viable component for applications like 3D photoprinting. rsc.org

In addition to their role as photoinitiators, anthracene derivatives have been investigated for their photodynamic properties in other contexts. For example, certain naturally occurring anthraquinones from plants are being studied as photosensitizers for photodynamic therapy (PDT). imrpress.com While many of these compounds have limitations such as absorption at shorter wavelengths, structural modifications can enhance their potential for such applications. imrpress.com The photodynamic activity of some anthraquinone derivatives, like uredinorubellins, has been shown to be comparable to established photosensitizers. researchgate.net This highlights the potential of the broader anthracenone chemical class in developing new photoactive materials.

Supramolecular Chemistry and Self-Assembly of this compound Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is highly relevant to this compound and its derivatives. wikipedia.org These interactions govern the self-assembly of molecules into larger, organized structures with emergent properties. wikipedia.orgnih.gov

The arrangement of this compound derivatives in the solid state is significantly influenced by non-covalent interactions, which are fundamental to crystal engineering.

π-π Stacking: Aromatic systems, like the anthracene core of this compound, are prone to π-π stacking interactions. reading.ac.ukmdpi.comnih.gov These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial for the stability of supramolecular assemblies. nih.govuvigo.es In the solid state, the interplanar distances between stacked aromatic rings are typically within the van der Waals separation, confirming the presence of these interactions. reading.ac.uk The combination of hydrogen bonding and π-π stacking can lead to complex, hierarchical self-assembly, as seen in derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), where these interactions influence the aggregate morphology. ejournals.eu

The ability of anthracenone-based structures to engage in host-guest chemistry and molecular recognition is an area of active research. These processes rely on the specific non-covalent interactions between a host molecule and a guest molecule or ion. wikipedia.orgthno.org

Anthracene derivatives can be designed to act as hosts for various guests. For example, anthraceno-allenophanes, which are cyclic π-conjugated systems, can recognize complementary molecules through aromatic interactions. uvigo.es A study on an allenyl-anthracene derivative showed that it forms stable complexes with π-acceptor molecules like picric acid and 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ), with association constants of 15.9 M⁻¹ and 53.0 M⁻¹, respectively, in chloroform. uvigo.es This recognition is primarily driven by dispersive forces, although electrostatic interactions also play a role. uvigo.es

Furthermore, macrocyclic compounds incorporating the anthracene unit can act as selective sensors. For instance, a macrocyclic anthraquinone derivative has been shown to act as a luminescence sensor with enhanced selectivity for the barium(II) ion. acs.org The binding of the metal ion to the host is a clear example of molecular recognition driven by coordination and other non-covalent forces.

The principles of self-assembly can be extended to form one-, two-, or three-dimensional structures, such as supramolecular polymers and metal-organic frameworks (MOFs). nih.govmdpi.comwikipedia.org

Supramolecular Polymers: These are polymeric arrays of monomeric units held together by reversible, directional non-covalent interactions like hydrogen bonds and π-π stacking. nih.govwikipedia.org The formation of supramolecular polymers can be either isodesmic (step-growth) or cooperative (nucleation-elongation). nih.gov While specific examples focusing solely on this compound are not prevalent, the fundamental ability of its derivatives to engage in strong, directional interactions like quadruple hydrogen bonding or extensive π-π stacking suggests their potential as monomers for supramolecular polymerization. wikipedia.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Anthracene-based ligands have been successfully used to synthesize a variety of MOFs. mdpi.comrsc.orgrsc.org For example, four lanthanide-based MOFs were synthesized using 9,10-anthracenedicarboxylic acid as the organic linker. mdpi.com These 3D networks exhibit ligand-based photoluminescence. mdpi.com Another example involves the use of 4,4′-(9,10-anthracenediyl)dibenzoic acid to create MOFs with high thermal and water stability. rsc.org A cadmium-based MOF constructed with 9,10-di(p-carboxyphenyl)anthracene (B2520840) has also been reported, demonstrating how the ordered arrangement of the anthracene chromophore within the framework influences its photophysical properties. rsc.org

Host-Guest SystemGuest Molecule(s)Association Constant (Ka)SolventRef
Allenyl-anthracene derivativePicric acid15.9 M⁻¹Chloroform uvigo.es
Allenyl-anthracene derivative2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ)53.0 M⁻¹Chloroform uvigo.es

Polymer Science Applications (e.g., as monomers, fluorescent labels within polymers)

The unique photophysical properties of the anthracene core make this compound and its derivatives attractive for applications in polymer science, both as building blocks for new polymers and as functional labels within existing polymer systems.

Derivatives of anthracene can be functionalized with polymerizable groups, such as methyl methacrylate (B99206), to create fluorescent monomers. rsc.org These monomers can then be copolymerized with other standard monomers, like methyl methacrylate (MMA), to produce fluorescent polymers. rsc.org For example, a copolymer, poly(SM-2-co-MMA), was synthesized from an anthracene-based fluorescent monomer and MMA. rsc.org This polymer acts as a fluorescent sensor for trace amounts of water, with a detection limit of 0.066 wt% in acetonitrile (B52724). rsc.org

In addition to forming the polymer backbone, anthracene derivatives are widely used as fluorescent labels or probes within polymeric materials. nih.govdb-thueringen.de The fluorescence of the anthracene moiety is often sensitive to the local environment, which can be exploited to study polymer properties and dynamics. researchgate.net For instance, the translational diffusion of 9,10-bis(phenylethynyl)anthracene (BPEA) has been studied in polystyrene films, providing insights into the behavior of small molecules within a polymer matrix near the glass transition temperature. ejournals.eu The covalent attachment of fluorescent probes like anthracene derivatives to polymers is a common strategy to ensure the stability of the label, preventing it from leaching out, which is crucial for applications such as in vivo imaging. nih.gov

Polymer SystemApplicationKey FindingRef
poly(SM-2-co-MMA)Fluorescent water sensorDetection limit of 0.066 wt% water in acetonitrile. rsc.org
9,10-bis(phenylethynyl)anthracene (BPEA) in PolystyreneSmall molecule diffusion probeProvides information on polymer dynamics near the glass transition. ejournals.eu

Environmental Transformations and Degradation Pathways of 2 1h Anthracenone

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a significant pathway for the transformation of aromatic compounds in the environment, driven by the absorption of solar radiation. For anthracene-containing derivatives, a common photochemical reaction involves the formation of an endoperoxide intermediate upon exposure to UV irradiation in the presence of air. This intermediate is often unstable and can subsequently decompose into other compounds. For instance, some anthracene (B1667546) derivatives are known to decompose into 9-anthraldehyde, which can be further oxidized to anthraquinone (B42736). nih.gov

Table 1: Plausible Photolytic Degradation Intermediates of 2(1H)-Anthracenone (Inferred from Analagous Compounds)

Putative Intermediate Potential Formation Pathway Significance
Endoperoxide of this compoundReaction with singlet oxygen or molecular oxygen in an excited state.Highly reactive and likely a key transient species in the degradation cascade.
Hydroxylated derivativesReaction with hydroxyl radicals generated photochemically.Increases water solubility and susceptibility to further degradation.
Phthalic acid and other ring-cleavage productsSubsequent oxidation and breakdown of the aromatic ring system.Represents significant breakdown of the parent compound into smaller molecules.

Biotransformation Pathways by Environmental Microorganisms (Focus on Chemical Pathways, Not Toxicity)

Biotransformation by microorganisms is a crucial process in the environmental degradation of organic pollutants. Bacteria and fungi have been shown to degrade a wide range of PAHs, and it is likely that they can also transform this compound. The initial steps in the microbial degradation of aromatic compounds often involve oxidation reactions catalyzed by enzymes such as oxygenases and peroxidases.

Studies on the enzymatic degradation of anthracene have demonstrated the involvement of ligninolytic enzymes from white-rot fungi, such as manganese peroxidase (MnP) and laccase. nih.govresearchgate.net These enzymes are non-specific and can oxidize a broad range of aromatic compounds. The degradation of anthracene by MnP has been shown to proceed through the formation of anthraquinone, which is then further degraded. researchgate.net A proposed pathway involves the oxidation of the C9 and C10 positions of the anthracene molecule, followed by ring cleavage to produce compounds like phthalic acid, which can then be further metabolized. nih.gov

It is plausible that environmental microorganisms could utilize similar enzymatic pathways to transform this compound. The initial attack could occur on the aromatic rings, leading to hydroxylation and subsequent ring fission. The ketone group in the this compound structure may also be a site for microbial transformation, potentially through reduction or other enzymatic modifications. The specific biotransformation pathways and the resulting metabolites would depend on the microbial species present and the prevailing environmental conditions.

Table 2: Potential Biotransformation Pathways for this compound (Inferred from Analagous Compounds)

Enzyme Class Potential Reaction Likely Products Microorganism Type
Monooxygenases/DioxygenasesHydroxylation of the aromatic ringsDihydrodiols, catecholsBacteria, Fungi
Manganese Peroxidase (MnP)Oxidation of the aromatic ringsAnthraquinone-like structures, ring-fission productsWhite-rot fungi
LaccaseOxidation of phenolic intermediatesQuinones, polymerized productsFungi, Bacteria

Modeling of Environmental Fate and Transport in Non-Biological Media

Predictive models are valuable tools for assessing the environmental fate and transport of chemical compounds in the absence of extensive experimental data. mdpi.comepa.gov For this compound, various quantitative structure-property relationship (QSPR) models could be employed to estimate its key physicochemical properties that govern its environmental distribution. mdpi.com These properties include water solubility, octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant.

These estimated properties can then be used as inputs for multimedia environmental fate models. Such models simulate the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. mdpi.com The transport of this compound will be influenced by its tendency to adsorb to soil and sediment particles (related to its Kow) and its potential for volatilization into the atmosphere (related to its vapor pressure and Henry's Law constant).

Table 3: Key Parameters for Environmental Fate and Transport Modeling of this compound

Parameter Significance for Environmental Fate Method of Estimation
Water SolubilityAffects transport in aquatic systems and leaching from soil.QSPR models based on molecular structure.
Octanol-Water Partition Coefficient (Kow)Indicates the tendency to partition into organic matter (soil, sediment, biota).QSPR models based on molecular structure.
Vapor PressureInfluences the rate of volatilization from soil and water surfaces.QSPR models based on molecular structure.
Henry's Law ConstantDescribes the partitioning between air and water.Calculated from vapor pressure and water solubility.
Photodegradation RateDetermines persistence in sunlit environments.Estimated from quantum chemical calculations or analogy to similar compounds.
Biodegradation RateInfluences persistence in soil and water.Predicted using biodegradability prediction models or based on data for structurally related compounds.

Advanced Analytical Methodologies for 2 1h Anthracenone in Complex Research Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for the analysis of 2(1H)-Anthracenone, providing powerful separation of the analyte from complex matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives due to its high separation efficiency and applicability to non-volatile and thermally sensitive compounds. rice.edu Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

Reverse-phase (RP) HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. jpsbr.orgnih.gov For instance, a derivative of 9(10H)-Anthracenone has been successfully separated using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. jpsbr.org The use of formic acid makes the method compatible with mass spectrometry detection. jpsbr.org Nano-liquid chromatography (nano-LC), a miniaturized version of HPLC, has been employed for the analysis of anthracenone (B14071504) derivatives in complex mixtures like plant extracts, demonstrating high sensitivity with limits of detection (LOD) in the sub-µg/mL range. nih.gov

Validation of an HPLC method ensures its reliability for a specific application. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated nano-LC-MS method for aloin, an anthracenone derivative, reported LOD and LOQ values of 0.4 and 1.5 μg/mL, respectively, for each of its isomers, with a relative standard deviation (RSD) of 1.3% for retention time. nih.gov

Table 1: Examples of HPLC Conditions for Anthracenone-Related Compounds

Analyte/DerivativeColumnMobile PhaseDetectionReference
9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis-Newcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidUV/MS jpsbr.org
Aloin A & BC18 capillary column (100 µm id)Acetonitrile/Water step gradientMS nih.gov
Alvaradoins (Anthracenone C-glycosides)C18 Reverse PhaseMethanol/Water gradientUV researchgate.net
AnetholeHypersil ODS C18 (150 x 2.1 mm)Methanol/Water (85:15, v/v)UV-Vis (259 nm) rice.edu
Carbonyl-DNPH derivativesC18 Reverse PhaseAcetonitrile/Water gradientUV (360 nm) nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and polar nature. mdpi.com Therefore, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.comamazonaws.com

Silylation is a common and effective derivatization technique where active hydrogens in the molecule are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.comamazonaws.com This process reduces the analyte's polarity and hydrogen-bonding capacity, increasing its volatility. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. mdpi.comamazonaws.com

While derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common for carbonyl compounds analyzed by HPLC, the resulting 2,4-dinitrophenylhydrazone derivatives can be thermally unstable, making them less suitable for GC analysis where high inlet temperatures are used. ijarsct.co.in Another approach involves using agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates derivatives that are amenable to GC analysis and highly sensitive to electron capture detection (ECD). ijarsct.co.in

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of certainty in both identification and quantification. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing this compound in complex matrices. nih.gov LC separates the analyte from the matrix, after which the mass spectrometer provides molecular weight and structural information through fragmentation. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as on a Q Exactive Plus Orbitrap instrument, can provide highly accurate mass data, facilitating unambiguous formula determination. uctm.edu Nano-LC-MS methods have proven effective for quantifying diastereomers of anthracenone glycosides in phytotherapeutic products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for analyzing volatile derivatives of this compound. Following derivatization (e.g., silylation), the GC separates the compounds, which are then identified by their mass spectra. researchgate.net The NIST library, containing thousands of mass spectra, is often used to compare and identify unknown components. sci-hub.se GC-MS has been used to detect anthrone (B1665570) (an isomer of this compound) in environmental samples like drinking water and coal-tar leachate, as well as in diesel exhaust particulates. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples the separation power of HPLC with the definitive structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is exceptionally powerful for analyzing complex mixtures containing isomers or new compounds, as it provides detailed structural information without the need for prior isolation. LC-NMR can be operated in different modes, including on-flow (for a general survey) and stop-flow (for detailed analysis of a specific peak). In the stop-flow mode, the chromatographic flow is paused when a peak of interest reaches the NMR flow cell, allowing for the acquisition of more sensitive and detailed 2D NMR spectra (e.g., COSY, HMBC) to build a complete structural picture. While direct LC-NMR applications for this compound are not widely documented, the technique's utility has been demonstrated for the analysis of natural product extracts containing structurally similar compounds.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Raman)

Spectroscopic methods are often used for quantification, either as standalone techniques or as detectors for chromatographic systems.

UV-Vis Spectrophotometry: this compound possesses a conjugated system of pi-electrons, which allows it to absorb light in the ultraviolet-visible (UV-Vis) range. UV-Vis spectroscopy can be used for quantification based on the Beer-Lambert law. Its most common application is as a detector for HPLC, where it provides a simple and robust means of quantification. nih.gov Anthracenone derivatives have shown maximum absorbance (λmax) at various wavelengths, for instance, around 253-268 nm and 359 nm. researchgate.net

Fluorescence Spectroscopy: While many polycyclic aromatic hydrocarbons are highly fluorescent, 9(10H)-Anthracenone itself is generally considered non-fluorescent. researchgate.net However, it exists in tautomeric equilibrium with its enol form, 9-anthranol, which is fluorescent. researchgate.net This property could potentially be exploited for highly sensitive detection by shifting the equilibrium toward the fluorescent tautomer. Alternatively, derivatization with a fluorescent tag offers another route to sensitive quantification.

Raman Spectroscopy: Raman spectroscopy provides detailed structural information based on the inelastic scattering of light from molecular vibrations, yielding a specific "fingerprint" for a compound. It can be used for both qualitative identification and quantitative analysis. Experimental FT-Raman spectra for anthrone are available in databases. researchgate.net The technique can be challenging for some derivatives due to interfering luminescence, but this can sometimes be quenched, for example, through complexation. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant that could be employed for trace-level detection.

Advanced Sample Preparation Strategies for Environmental and Industrial Research Samples

Effective sample preparation is a critical prerequisite for accurate analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent. This not only removes interferences but also increases the analyte concentration.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent. It is a robust method for extracting this compound from aqueous samples into an organic phase for subsequent analysis.

Microextraction Techniques: Modern sample preparation has moved towards miniaturized and greener methods that reduce solvent consumption and sample volume.

Solid-Phase Microextraction (SPME): SPME uses a fused silica (B1680970) fiber coated with a small amount of extracting phase. The fiber is exposed to the sample (or its headspace), and analytes partition into the coating. The fiber is then transferred directly to the inlet of a GC for thermal desorption and analysis. This technique combines extraction, concentration, and sample introduction into a single step.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This maximizes the surface area for rapid extraction of the analyte into the organic phase. The mixture is then centrifuged, and a small volume of the sedimented organic phase is collected for analysis.

These advanced preparation strategies are essential for overcoming the challenges of analyzing this compound in complex environmental and industrial research matrices, ensuring the generation of reliable and high-quality analytical data.

Future Directions and Emerging Research Avenues for 2 1h Anthracenone Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of new molecules and reactions. For 2(1H)-anthracenone and its derivatives, these computational tools offer the potential to predict their physicochemical properties, reactivity, and biological activity with unprecedented speed and accuracy.

Recent studies have demonstrated the power of ML, particularly deep learning algorithms like recurrent neural networks (RNNs), in predicting the atmospheric concentrations of polycyclic aromatic hydrocarbons (PAHs). acs.org These models can be trained on vast datasets encompassing information on emissions, meteorological data, and known concentrations to forecast the environmental fate of compounds like this compound. acs.org For instance, an RNN model significantly improved the prediction of certain PAHs compared to traditional atmospheric transport models. acs.org

Furthermore, ML approaches are being developed to predict the outcomes of organic reactions. acs.orgacs.org By analyzing large databases of known chemical transformations, these models can learn the underlying patterns of reactivity and suggest the most probable products for a given set of reactants and reagents. acs.org This predictive power can be harnessed to guide the synthesis of novel this compound derivatives with desired functionalities. The use of molecular fingerprints as inputs for neural networks allows for the classification of reaction types and the prediction of product structures. acs.org

Another exciting application of ML is in the interpretation of complex spectral data. pnas.orgresearchgate.net Algorithms can be trained to identify specific PAHs, including anthracenone (B14071504) derivatives, from spectroscopic measurements like surface-enhanced Raman spectroscopy (SERS). pnas.orgresearchgate.netrsc.org This involves creating in silico spectral libraries using methods like density functional theory (DFT) and then using ML to match experimental spectra to the correct chemical structure. pnas.orgresearchgate.net This synergy of ML, SERS, and DFT calculations has shown high accuracy in detecting PAHs in complex environmental samples like soil. pnas.orgresearchgate.net

Machine Learning Application Methodology Potential Impact on this compound Chemistry
Reaction Outcome Prediction Neural networks trained on reaction databases using molecular fingerprints. acs.orgacs.orgAccelerate the discovery of new synthetic routes to functionalized 2(1H)-anthracenones.
Property Prediction Quantitative Structure-Property Relationship (QSPR) models using topological descriptors. researchgate.netEnable the in silico design of this compound derivatives with specific electronic or biological properties.
Spectral Analysis ML algorithms (e.g., CNNs) combined with SERS and DFT-calculated spectra. pnas.orgresearchgate.netrsc.orgFacilitate the rapid and accurate detection and identification of this compound in various matrices.
Environmental Fate Modeling Recurrent Neural Networks (RNNs) trained on environmental and chemical data. acs.orgImprove understanding of the persistence and transport of this compound in the environment.

Exploration of this compound in Advanced Catalytic Systems

The unique electronic and structural properties of the anthracenone core make it an intriguing candidate for incorporation into advanced catalytic systems. The extended π-system of anthracene (B1667546) allows for effective π-π stacking interactions, a crucial feature in many catalytic applications. nih.gov

One emerging area is the use of anthracene-based ligands to support transition metal catalysts. scispace.com For example, a zirconium complex supported by an anthracene-based ligand has been shown to catalyze the cotrimerization of alkynes and nitriles to form pyrimidines. scispace.com The anthracene motif in this system is proposed to be "non-innocent," meaning it actively participates in the catalytic cycle by facilitating redox chemistry. scispace.com This ability to promote turnover sets it apart from other early metal catalyst systems. scispace.com

Furthermore, functionalized anthracenes are being investigated in various catalytic reactions. nih.gov The synthesis of anthracene scaffolds is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.gov The development of new catalysts, including those based on gold, is expanding the possibilities for creating highly functionalized anthracene derivatives that can serve as catalysts themselves or as components of larger catalytic assemblies. nih.gov

The acceleration of reactions within confined spaces is another promising research direction. A water-soluble metallo-organic cage has been shown to catalyze the Diels-Alder reaction between functionalized anthracenes and fullerenes. researchgate.net This "catalytic molecular reactor" provides a hydrophobic environment that promotes the reaction. researchgate.net This concept could be extended to catalyze a variety of reactions involving this compound and its derivatives.

High-Pressure and Extreme Conditions Chemistry of this compound

Studying the behavior of molecules under high pressure and other extreme conditions provides fundamental insights into their stability, bonding, and reactivity. For polycyclic aromatic hydrocarbons like anthracene, high-pressure studies using techniques such as single-crystal X-ray diffraction in diamond anvil cells have revealed remarkable stability. uni-bayreuth.de Anthracene itself has been shown to be stable up to 43 GPa without undergoing phase transitions. uni-bayreuth.de

Development of Real-Time Spectroscopic Probes for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Spectroscopic techniques are particularly well-suited for this purpose. For reactions involving this compound and other PAHs, fluorescence-based methods are highly promising due to the inherent spectroscopic properties of these molecules. researchgate.netresearchgate.net

Laser-induced fluorescence (LIF) spectroscopy has been demonstrated as a rapid and sensitive method for the quantitative analysis of PAHs in the vapor phase, even at high temperatures. researchgate.netresearchgate.net This technique can provide in-situ and online information about the formation and concentration of specific PAH species during processes like combustion or pyrolysis. researchgate.net Time-resolved LIF can further enhance selectivity by discriminating between different fluorescent species based on their fluorescence lifetimes. researchgate.net

The development of fiber-optic probes coupled with spectrometers allows for the remote and real-time collection of fluorescence spectra from reaction mixtures. researchgate.netresearchgate.net This approach has been used to monitor PAHs in complex environments like cigarette smoke. researchgate.net Similar setups could be adapted to monitor the synthesis or transformation of this compound derivatives, providing valuable kinetic and mechanistic data.

Furthermore, anthracenone-based structures are being developed as fluorescent sensors themselves. For example, a dimeric imine compound derived from a macrocyclic anthraquinone (B42736) has been shown to act as a selective luminescence sensor for barium ions. nih.gov This suggests the potential for designing this compound-based probes that can detect specific analytes or monitor changes in their chemical environment in real-time.

Spectroscopic Technique Principle Application for this compound
Laser-Induced Fluorescence (LIF) Excitation with a laser and detection of emitted fluorescence. researchgate.netresearchgate.netReal-time monitoring of this compound formation or consumption in chemical reactions.
Time-Resolved LIF Gated detection of fluorescence to measure fluorescence lifetimes. researchgate.netEnhanced selectivity in complex mixtures containing multiple fluorescent species.
Fiber-Optic Probes Remote collection of spectroscopic data from a reaction vessel. researchgate.netresearchgate.netIn-situ and online monitoring of reactions involving this compound.
Fluorescent Sensors Design of molecules that exhibit a change in fluorescence upon binding to an analyte. nih.govDevelopment of this compound-based probes for real-time detection of specific ions or molecules.

Contributions to Circular Economy and Sustainable Chemical Manufacturing

The principles of the circular economy and green chemistry are increasingly guiding the development of new chemical processes and products. mdpi.comscielo.brfrontiersin.org This paradigm shift emphasizes waste reduction, the use of renewable resources, and the design of products that can be reused or recycled. mdpi.comfrontiersin.org The chemistry of this compound has the potential to contribute to these goals in several ways.

The development of more efficient and selective catalytic methods for the synthesis of this compound and its derivatives aligns with the green chemistry principle of maximizing atom economy. researchgate.net By reducing the formation of byproducts and minimizing waste, these catalytic processes can lead to more sustainable manufacturing routes.

Furthermore, the exploration of this compound derivatives in applications such as organic electronics and functional materials opens up possibilities for designing products with improved performance and longevity. For instance, anthracene derivatives are being investigated for use in organic light-emitting diodes (OLEDs). ontosight.airsc.org Designing these materials with recyclability in mind is a key aspect of a circular economy approach. chemrxiv.org

The use of renewable feedstocks is another cornerstone of sustainable chemistry. While this compound is traditionally derived from fossil fuels, future research could explore biosynthetic pathways or the use of bio-based starting materials for its synthesis. The principles of a circular economy encourage a move away from a linear "take-make-dispose" model towards one that is regenerative by design. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.